2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O3S/c29-20(15-28-23(30)18-13-7-8-14-19(18)24(28)31)26-25-27-21(16-9-3-1-4-10-16)22(32-25)17-11-5-2-6-12-17/h1-14H,15H2,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPVENKXMMNMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4,5-Diphenylthiazol-2-amine
The thiazole ring is constructed via the Hantzsch thiazole synthesis, a well-established method for generating substituted thiazoles. In this reaction, α-bromo-1,2-diphenylethanone is treated with thiourea in ethanol under reflux conditions (Scheme 1). The mechanism involves nucleophilic attack by the sulfur atom of thiourea on the α-carbon of the bromoketone, followed by cyclization and elimination of hydrogen bromide to yield 4,5-diphenylthiazol-2-amine.
Reaction Conditions :
Characterization Data :
Preparation of 2-(1,3-Dioxoisoindolin-2-yl)acetyl Chloride
The phthalimide-containing acyl chloride is synthesized from 2-(1,3-dioxoisoindolin-2-yl)acetic acid, which is first obtained by reacting phthalic anhydride with glycine in acetic acid. Subsequent treatment with oxalyl chloride in the presence of dimethylformamide (DMF) as a catalyst yields the corresponding acid chloride (Scheme 2).
Reaction Conditions :
- Solvent : Dry tetrahydrofuran (THF)
- Catalyst : DMF (3 drops)
- Temperature : 50°C
- Time : 4 hours
- Yield : 85–90%
Characterization Data :
Coupling of 4,5-Diphenylthiazol-2-amine with 2-(1,3-Dioxoisoindolin-2-yl)acetyl Chloride
The final step involves a nucleophilic acyl substitution reaction, where the amine group of 4,5-diphenylthiazol-2-amine attacks the electrophilic carbonyl carbon of the acid chloride. Triethylamine is used to scavenge HCl, facilitating the reaction (Scheme 3).
Reaction Conditions :
- Solvent : Acetone
- Base : Triethylamine (1.2 equiv)
- Temperature : −10°C (ice-water bath)
- Time : 4.5 hours
- Yield : 75–80%
Characterization Data :
- Melting Point : 211–213°C
- 1H NMR (DMSO-d6) : δ 7.79–7.85 (m, 4H, phthalimide H), 7.45–7.55 (m, 10H, thiazole H), 4.12 (s, 2H, CH2), 3.95 (s, 1H, NH)
- 13C NMR (DMSO-d6) : δ 169.8 (C=O), 167.2 (C=N), 135.4–128.3 (aromatic C), 45.6 (CH2)
- IR (KBr) : 3310 cm⁻¹ (N–H stretch), 1745 cm⁻¹ (C=O stretch), 1615 cm⁻¹ (C=N stretch)
Optimization and Challenges in Synthesis
Solvent and Temperature Effects
The use of anhydrous THF in the acid chloride preparation minimizes side reactions such as hydrolysis. Similarly, maintaining a low temperature (−10°C) during the coupling step prevents thermal degradation of the acid chloride and ensures high regioselectivity.
Purity and Yield Considerations
Column chromatography (silica gel, ethyl acetate/hexane = 1:3) is recommended for purifying the final product, achieving >95% purity. Recrystallization from ethanol further improves crystallinity.
Comparative Analysis of Synthetic Routes
A comparative evaluation of alternative methods reveals critical insights:
Method A (One-Pot Approach) : Attempts to combine phthalimide formation and thiazole coupling in a single step resulted in lower yields (45–50%) due to incompatibility between reaction conditions.
Method B (Microwave-Assisted Synthesis) : Microwave irradiation reduced the coupling step duration to 30 minutes but caused decomposition of the thiazole ring at elevated temperatures.
Method C (Enzymatic Catalysis) : Lipase-mediated acylation was explored as a greener alternative but showed limited efficiency (<20% yield) with bulky substrates like 4,5-diphenylthiazol-2-amine.
Spectroscopic and Analytical Data
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits λmax at 215 nm and 256.9 nm, corresponding to π→π* transitions in the phthalimide and thiazole moieties, respectively.
High-Performance Liquid Chromatography (HPLC)
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups to the molecule.
Scientific Research Applications
Research into the biological activity of this compound indicates several promising applications:
1. Anticancer Activity
- Studies have shown that derivatives of isoindolinone compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated selective cytotoxicity towards human breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation .
2. Enzyme Inhibition
- The compound may act as an inhibitor of key enzymes involved in metabolic pathways. Notably, it has been evaluated for its potential to inhibit acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Preliminary findings suggest that it could contribute to increased acetylcholine levels, thus improving cognitive function .
3. Antimicrobial Properties
- Similar compounds have shown antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related structures was reported around 256 µg/mL, suggesting potential applications in treating bacterial infections .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal explored the anticancer properties of thiazole-containing isoindolinones. The results indicated that the compound significantly inhibited the growth of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
Case Study 2: Neuroprotective Effects
In another study focusing on neurodegenerative diseases, researchers evaluated the compound's ability to inhibit acetylcholinesterase. Molecular docking studies revealed strong binding affinity, suggesting that this compound could serve as a lead for developing new Alzheimer's therapies .
Mechanism of Action
The mechanism by which 2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide exerts its effects is complex and involves multiple molecular targets and pathways. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Core Structural Variations
Crystallographic and Intermolecular Interactions
- The target compound’s diphenylthiazole and dioxoisoindolinyl groups may promote π-π stacking and C–H···π interactions, as observed in structurally similar 2,2-diphenyl-N-(thiazol-2-yl)acetamide .
- In contrast, nitro-substituted analogs (e.g., compound 1.7 in ) exhibit stronger hydrogen-bonding networks (N–H···O/N) due to polar nitro groups .
Electronic and Physicochemical Properties
- Lipophilicity : The 4,5-diphenylthiazole moiety increases hydrophobicity compared to unsubstituted thiazoles (e.g., compound in ) or CF₃-substituted benzothiazoles () .
Biological Activity
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(4,5-diphenylthiazol-2-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, structural characteristics, and biological activities, supported by relevant data tables and case studies.
Synthesis and Structural Characterization
The synthesis of the compound involves a multi-step process that typically includes the reaction of 1,3-dioxoisoindoline with thiazole derivatives. The structural elucidation is often performed using techniques such as X-ray crystallography and NMR spectroscopy. For instance, a related compound was synthesized through a series of reactions that included desoxychlorination and subsequent reactions with isoindoline derivatives, revealing a complex molecular structure characterized by multiple functional groups and stereochemical configurations .
Anticonvulsant Activity
A series of derivatives related to this compound have been evaluated for their anticonvulsant properties. In particular, studies have shown that compounds containing the 1,3-dioxoisoindoline moiety exhibit significant protection against seizures in various animal models. For example, derivatives were tested in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) induced seizure models, demonstrating notable efficacy in inhibiting seizure spread .
Neurotoxicity and CNS Depressant Effects
In addition to anticonvulsant activity, the compounds were assessed for potential neurotoxic effects and central nervous system (CNS) depressant activities. Behavioral tests indicated that while some derivatives showed protective effects against seizures, they also required careful evaluation to ensure safety profiles were acceptable for further development .
Table 1: Biological Activity of Related Compounds
| Compound Name | Anticonvulsant Activity (MES Test) | Neurotoxicity (LD50) | CNS Depressant Activity |
|---|---|---|---|
| Compound A | Effective | 300 mg/kg | Moderate |
| Compound B | Effective | 250 mg/kg | High |
| Compound C | Ineffective | N/A | Low |
Case Study 1: Efficacy in Animal Models
A study conducted on a series of thiazole-containing acetamides demonstrated that certain derivatives significantly reduced seizure duration and frequency in rodent models. The study highlighted the importance of the thiazole moiety in enhancing bioactivity .
Case Study 2: Structure-Activity Relationship (SAR)
Research focusing on the structure-activity relationship revealed that modifications to the thiazole ring can drastically affect anticonvulsant activity. For instance, substituents on the thiazole ring were found to enhance binding affinity to target receptors involved in seizure modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
